molecular formula C24H16BrNO B14800261 8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine

8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine

Katalognummer: B14800261
Molekulargewicht: 414.3 g/mol
InChI-Schlüssel: KVYNOCDZFYXFSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine is a chemical compound belonging to the class of dibenzofuran derivatives Dibenzofuran is an aromatic compound with two benzene rings fused to a central furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine typically involves the bromination of dibenzofuran followed by the introduction of the diphenylamine group. The process can be summarized as follows:

    Bromination of Dibenzofuran: Dibenzofuran is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces a bromine atom at the desired position on the dibenzofuran ring.

    Amination: The brominated dibenzofuran is then reacted with diphenylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) or toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.

Wissenschaftliche Forschungsanwendungen

8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Chloro-N,N-diphenyldibenzo[b,d]furan-1-amine: Similar structure with a chlorine atom instead of bromine.

    Dibenzo[b,d]thiophene Derivatives: Compounds with a sulfur atom replacing the oxygen in the furan ring.

    Other Halogenated Dibenzofurans: Compounds with different halogen atoms (e.g., fluorine, iodine) in place of bromine.

Uniqueness

8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. This uniqueness makes it valuable for certain applications, such as in the development of advanced materials and potential therapeutic agents .

Eigenschaften

Molekularformel

C24H16BrNO

Molekulargewicht

414.3 g/mol

IUPAC-Name

8-bromo-N,N-diphenyldibenzofuran-1-amine

InChI

InChI=1S/C24H16BrNO/c25-17-14-15-22-20(16-17)24-21(12-7-13-23(24)27-22)26(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-16H

InChI-Schlüssel

KVYNOCDZFYXFSV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C(=CC=C3)OC5=C4C=C(C=C5)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.